Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate
Description
Properties
CAS No. |
1346691-37-9 |
|---|---|
Molecular Formula |
C8H9ClN2O3 |
Molecular Weight |
216.62 g/mol |
IUPAC Name |
methyl 3-(6-chloropyridazin-4-yl)oxypropanoate |
InChI |
InChI=1S/C8H9ClN2O3/c1-13-8(12)2-3-14-6-4-7(9)11-10-5-6/h4-5H,2-3H2,1H3 |
InChI Key |
OIBFXJUMHFQRIS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOC1=CC(=NN=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with Dicarbonyl Compounds
Cyclocondensation reactions between hydrazines and 1,4-dicarbonyl compounds are widely used to construct pyridazine rings. For example, reacting hydrazine hydrate with mucochloric acid (tetrachloro-1,4-benzoquinone) under acidic conditions yields 6-chloropyridazin-4-ol, a key intermediate. This method typically employs aqueous hydrochloric acid as a catalyst and achieves moderate yields (50–65%). Challenges include regioselectivity and byproduct formation, necessitating purification via recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Recent advances utilize palladium-catalyzed couplings to assemble pyridazine derivatives. A Suzuki-Miyaura reaction between 6-chloropyridazin-4-ylboronic acid and methyl 3-bromopropanoate has been explored, though yields remain suboptimal (≤30%) due to steric hindrance from the bulky propanoate group. Optimizing ligand systems (e.g., Pd(dppf)Cl₂) and solvent mixtures (dioxane/water) may enhance efficiency.
Ether Linkage Formation: Nucleophilic Substitution vs. Mitsunobu Reaction
Introducing the ether-linked propanoate sidechain requires precise control to avoid side reactions.
Nucleophilic Substitution with Methyl 3-Bromopropanoate
Reacting 6-chloropyridazin-4-ol with methyl 3-bromopropanoate in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours forms the ether bond. This method yields 45–60% product, with purity dependent on efficient removal of unreacted starting materials. Key parameters include:
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Base | K₂CO₃ vs. NaOH | K₂CO₃ preferred (higher solubility) |
| Solvent | DMF vs. Acetonitrile | DMF improves reaction rate |
| Temperature | 80°C vs. RT | Higher temperature accelerates kinetics |
Mitsunobu Reaction for Ether Synthesis
The Mitsunobu reaction offers an alternative route using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Combining 6-chloropyridazin-4-ol with methyl 3-hydroxypropanoate in tetrahydrofuran (THF) at 0°C to room temperature achieves 70–75% yield. While efficient, this method requires stoichiometric phosphine reagents, increasing costs and complicating purification.
Esterification Strategies for Propanoate Sidechain
Esterification of the propanoic acid precursor is critical for final product formation.
Thionyl Chloride-Mediated Esterification
Treating 3-((6-chloropyridazin-4-yl)oxy)propanoic acid with thionyl chloride (SOCl₂) in methanol under reflux for 48 hours achieves near-quantitative conversion to the methyl ester. This method, while reliable, demands careful handling of corrosive reagents and extended reaction times.
Trimethylsilyl Diazomethane Methylation
A milder approach involves reacting the propanoic acid with trimethylsilyl diazomethane (TMSD) in methanol/toluene. This method, performed at room temperature for 2 hours, avoids harsh conditions and yields 85–90% product. However, TMSD’s toxicity and instability necessitate stringent safety protocols.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while protic solvents (MeOH) favor esterification. Elevated temperatures (80–100°C) accelerate ring-forming reactions but risk decomposition of heat-sensitive intermediates.
Catalytic Systems
Palladium catalysts (e.g., Pd(dppf)Cl₂) improve coupling efficiency in pyridazine synthesis, with ligand choice critically influencing regioselectivity. Copper(I) catalysts (e.g., CuSO₄/sodium ascorbate) show promise in click chemistry-based modifications but remain unexplored for this compound.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 45–60 | Simple reagents, scalable | Moderate yields, side reactions |
| Mitsunobu Reaction | 70–75 | High efficiency, mild conditions | Costly reagents, complex workup |
| Thionyl Chloride Esterification | >90 | High conversion, robust | Corrosive reagents, long duration |
| TMSD Methylation | 85–90 | Mild, fast | Toxicity concerns |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloropyridazine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Compounds similar to methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate have been investigated for their potential as anticancer agents. Research indicates that pyridazine derivatives can inhibit enzymes involved in cancer progression, suggesting that this compound may exhibit similar properties.
- Anti-inflammatory Properties : The chlorinated pyridazine structure is often associated with enhanced biological activity, including anti-inflammatory effects. Studies suggest that compounds in this class can modulate inflammatory pathways, which is crucial for developing therapies for chronic inflammatory diseases.
- Neurological Applications : Some derivatives of chlorinated pyridazines have shown promise as nicotinic agents, interacting with neuronal nicotinic acetylcholine receptors. This interaction could lead to the development of treatments for neurological disorders .
Case Study 1: Anticancer Properties
A study conducted on pyridazine derivatives demonstrated significant inhibitory effects on cancer cell lines. This compound was tested alongside other derivatives, showing promising results in reducing cell proliferation rates through apoptosis induction.
Case Study 2: Inhibition of Inflammatory Pathways
Research highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro. The study utilized human cell lines to assess the anti-inflammatory effects of this compound, revealing its potential as a therapeutic agent in inflammatory diseases.
Mechanism of Action
The mechanism of action of Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chloropyridazine ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate and Analogs
Key Differences :
- The trifluoromethylphenyl group in the latter compound introduces steric bulk and lipophilicity, which may improve membrane permeability .
- Bioactivity : The analog’s antitumor activity is attributed to its ability to intercalate DNA or inhibit kinase pathways, whereas the chlorine substituent in the target compound may favor interactions with microbial enzymes (e.g., dihydrofolate reductase) .
Thermodynamic and Crystallographic Data
The analog crystallizes in a monoclinic system (space group P2₁/c) with hydrogen-bonding networks stabilizing its structure. No crystallographic data are available for this compound, but computational models suggest similar planar pyridazine geometry with altered dipole moments due to chlorine’s electronegativity .
Research Findings and Limitations
- Biological Activity: The analog demonstrated IC₅₀ values of 8.2 μM against HeLa cells and moderate activity against Staphylococcus aureus (MIC: 16 μg/mL) .
- Limitations : Direct comparative studies are scarce. The analog’s antitumor data derive from single-dose assays, and metabolic stability studies are absent for both compounds.
Biological Activity
Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, including its interactions with biological macromolecules, therapeutic potential, and related research findings.
Chemical Structure and Properties
This compound features a pyridazine ring substituted with chlorine and an ether linkage to a propanoate moiety. The molecular formula is CHClNO, with a molecular weight of approximately 216.622 g/mol. The presence of the chlorinated pyridazine structure is significant, as it enhances the compound's ability to interact with biological targets, potentially leading to various therapeutic applications.
The mechanism of action for this compound involves its ability to bind to specific proteins or enzymes, thereby inhibiting their activity. This interaction is crucial for understanding its therapeutic potential in treating diseases such as cancer and inflammation. Studies have shown that similar pyridazine derivatives can act as inhibitors for enzymes involved in cancer progression.
Biological Activity and Therapeutic Applications
Research indicates that this compound may exhibit the following biological activities:
- Anticancer Activity : Compounds with similar structures have been identified as potential anticancer agents due to their ability to inhibit tumor growth and metastasis.
- Anti-inflammatory Effects : The compound may also play a role in reducing inflammation by inhibiting specific inflammatory pathways.
- Enzyme Inhibition : Interaction studies have demonstrated that this compound can inhibit various enzymes, which is critical for its application in drug development.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 3-(4-methylquinolin-6-yl)propanoate | Quinoline derivative | Contains a quinoline ring; different bioactivity |
| Methyl 3-(5,6-dichloropyridazin-4-yl)propanoate | Dichlorinated pyridazine | Increased halogenation may enhance activity |
| Methyl 3-(4-chlorophenyl)propanoate | Aromatic ether | Lacks heterocyclic structure; different reactivity |
| Methyl 3-(5-fluoropyridazin-4-yl)propanoate | Fluorinated pyridazine | Fluorine substitution alters electronic properties |
This table illustrates how the specific chlorine substitution on the pyridazine ring of this compound may influence its biological activity compared to other derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research has shown that this compound can significantly inhibit the proliferation of cancer cell lines, indicating its potential as an anticancer agent. For instance, cell viability assays demonstrated a dose-dependent response in various cancer cell lines, supporting further investigation into its mechanisms of action.
- Animal Models : In vivo studies utilizing animal models have indicated that this compound can reduce tumor size and improve survival rates when administered at therapeutic doses.
- Safety Profile : Toxicological assessments are ongoing to determine the safety and side effects associated with this compound. Preliminary results suggest a favorable safety profile at therapeutic levels, but comprehensive studies are required to confirm these findings .
Q & A
Q. What synthetic methodologies are most effective for preparing Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 6-chloropyridazin-4-ol with methyl 3-bromopropanoate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C can yield the target compound. Optimization focuses on:
- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile improve nucleophilicity .
- Temperature Control : Maintaining 60–80°C minimizes side reactions .
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates .
Table 1 : Key Reaction Parameters and Yields
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 80 | None | 65 |
| Acetonitrile | 60 | TBAB | 78 |
| THF | 70 | 18-crown-6 | 52 |
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the methyl ester (δ ~3.6–3.8 ppm), pyridazine ring protons (δ ~7.2–8.1 ppm), and oxypropanoate chain (δ ~4.3–4.5 ppm) .
- IR Spectroscopy : Confirm ester C=O (1720–1740 cm⁻¹) and pyridazine ring vibrations (1500–1600 cm⁻¹) .
- X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles, intermolecular interactions) using single-crystal data .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed structures of derivatives?
- Methodological Answer : Single-crystal X-ray analysis provides definitive bond lengths and angles. For example, in Methyl 4-(3-chloropropoxy)-3-methoxy-benzoate, C–H⋯O interactions stabilize the crystal lattice, confirmed by R-factor values <0.07 . Key steps:
Crystallization : Use solvent diffusion (e.g., ethanol/water) to grow high-quality crystals.
Data Collection : Measure at 294 K with Mo-Kα radiation (λ = 0.71073 Å) .
Refinement : Software like SHELXL refines thermal parameters and validates hydrogen bonding .
Q. What mechanistic insights explain substituent effects on the pyridazine ring’s reactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., Cl at position 6) activate the pyridazine ring for nucleophilic substitution. Comparative studies show:
- Chlorine Substituents : Enhance electrophilicity at position 4, facilitating alkoxypropanoate coupling .
- Methoxy Groups : Electron-donating substituents reduce reactivity, requiring harsher conditions (e.g., reflux in toluene) .
Table 2 : Substituent Effects on Reaction Efficiency
| Substituent | Position | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 6-Cl | 4 | 6 | 78 |
| 6-Cl, 3-OMe | 4 | 12 | 62 |
| 6-NO₂ | 4 | 8 | 45 |
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies between calculated and observed NMR/IR peaks often arise from conformational flexibility or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., pyridazine vs. ester protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₈H₇ClN₂O₃) with <2 ppm error .
- Computational Modeling : Compare DFT-calculated IR spectra with experimental data to identify anomalies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
